molecular formula C12H10ClO3P B044717 Diphenyl chlorophosphate CAS No. 2524-64-3

Diphenyl chlorophosphate

Cat. No.: B044717
CAS No.: 2524-64-3
M. Wt: 268.63 g/mol
InChI Key: BHIIGRBMZRSDRI-UHFFFAOYSA-N
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Description

Diphenyl chlorophosphate is an organic compound with the chemical formula C₁₂H₁₀ClO₃P. It is a colorless to light yellow liquid that is primarily used as a phosphorylating agent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl chlorophosphate can be synthesized through several methods. One common method involves the reaction of phenol with phosphorus oxychloride. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Another method involves the use of triphenylphosphine and trichlorophosphate, which react at elevated temperatures to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The reaction of phenol with phosphorus oxychloride is often preferred due to its efficiency and high yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl chlorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form diphenyl phosphate and hydrochloric acid.

    Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve reactants and facilitate reactions.

    Catalysts: In some cases, catalysts such as triethylamine are used to enhance reaction rates.

Major Products Formed

    Phosphoramidates: Formed from the reaction with amines.

    Phosphates: Formed from the reaction with alcohols.

    Diphenyl Phosphate: Formed through hydrolysis.

Scientific Research Applications

Diphenyl chlorophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinic Chloride: Similar in structure but contains a different functional group.

    Dimethyl Chlorophosphate: Contains methyl groups instead of phenyl groups.

    Phenyl Dichlorophosphate: Contains two chlorine atoms instead of one.

Uniqueness

Diphenyl chlorophosphate is unique due to its high reactivity and versatility as a phosphorylating agent. Its ability to react with a wide range of nucleophiles makes it valuable in diverse chemical syntheses. Additionally, its stability under various conditions enhances its utility in both laboratory and industrial applications .

Properties

IUPAC Name

[chloro(phenoxy)phosphoryl]oxybenzene
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InChI

InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
Source PubChem
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InChI Key

BHIIGRBMZRSDRI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl
Source PubChem
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Molecular Formula

C12H10ClO3P
Record name DIPHENYL CHLOROPHOSPHATE
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DSSTOX Substance ID

DTXSID2044892
Record name Diphenyl phosphorochloridate
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Molecular Weight

268.63 g/mol
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Physical Description

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid
Record name DIPHENYL CHLOROPHOSPHATE
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Record name Phosphorochloridic acid, diphenyl ester
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CAS No.

2524-64-3
Record name DIPHENYL CHLOROPHOSPHATE
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Record name Diphenylphosphorylchloridate
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Record name Phosphorochloridic acid, diphenyl ester
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Record name DIPHENYL CHLOROPHOSPHONATE
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Synthesis routes and methods I

Procedure details

To a one liter four-inlet flask equipped with a temperature controller, a reflux condenser, a nitrogen feed and a mechanical stirrer, 2 moles (188 g) phenol and 500 ml N,N-dimethyl acetamide (DMAc) were added. The mixture was heated to 70° C. and then stirred. The mixture was heated to a temperature of 90° C. and the stirring was continued until phenol was dissolved completely. To this solution was added slowly 1.5 mole (230 g) phosphoryl chloride (POCl3) within two hours. The evolution of HCl gas was detected immediately. The temperature was increased to 135-138° C. and maintained at the reflux temperature for 12 hours after the addition of POCl3 was completed. HCl evolution subsided. The mixture was then cooled to room temperature and purified with dichloromethane to yield liquid diphenoxy phosphoryl chloride [DPOC; (II′)]. Yield, 96%. Anal. Calcd. for C12H10PO3Cl: C, 53.53; H, 3.72; O, 17.84; P, 11.52; Cl, 13.28. Found: C, 53.49; H, 3.70; O, 17.64; P, 11.64; Cl, 13.53. EIMS, m/z: 251 (90. M+).
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Synthesis routes and methods II

Procedure details

To the reaction mixture of (1), there is added 188 g. phenol and the temperature is raised to 150°C. for 2 hours. The reaction mixture is alllowed to cool and stripped of phenyl phosphorodichloridate. Distillation of the residue affords principally diphenyl phosphorochloridate.
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Synthesis routes and methods III

Procedure details

Compound 6 (0.75 g) is first dissolved in refluxing dioxane, evaporated to dryness under reduced pressure, and then dissolved in 600 mL THF. The solution is cooled to -78° C. To this solution is slowly added 4.8 mL (2 eq) butyllithium solution, and the resultant cloudy mixture is stirred at 78° C. for 1 hour. A solution of 2.61 g (2.6 eq) diethyl chlorophosphate in 10 mL THF is then added dropwise. The mixture is maintained at -78° C. for three hours and then quenched by the dropwise addition of 10 mL distilled water, at which point the product precipitated from solution. The mixture is warmed to room temperature and filtered to give a white solid. The product is washed with distilled water, hot THF, toluene, ethanol, and DMF and dried under vacuum. Yield: 0.2 g. IR (cm-1): 3300-3150, 2966, 1601, 1492, 1389, 1280, 1216, 1120, 1030, 934, 844, 767.
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Name
Compound 6
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenyl chlorophosphate
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Reactant of Route 4
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Reactant of Route 6
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